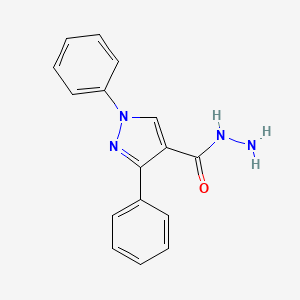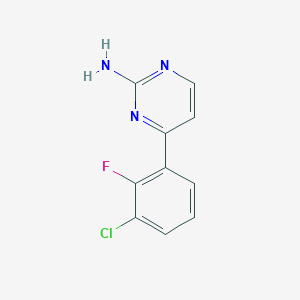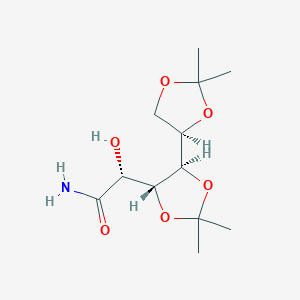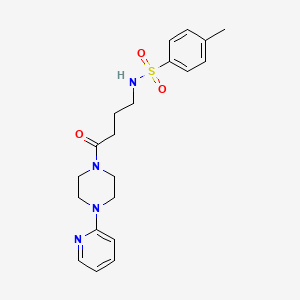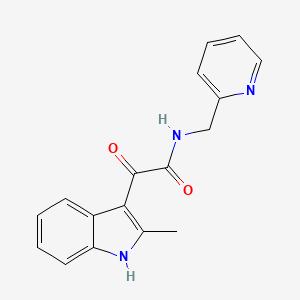
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. MI-2 has shown promising results in preclinical studies and has been identified as a potent inhibitor of the MDM2-p53 interaction, a critical pathway in cancer development.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The indole moiety present in the compound is known for its antimicrobial properties. Research has shown that derivatives of indole can be effective against a range of microbial pathogens. The combination of indole and pyridine rings in this compound could potentially enhance these properties, making it a candidate for developing new antimicrobial agents .
Antitumor Activity
Indole derivatives have been studied for their antitumor activity. The structural complexity of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide may interact with various biological targets, such as enzymes or receptors involved in tumor growth and proliferation, offering a pathway for cancer treatment research .
Anti-inflammatory Properties
Compounds with indole structures have shown anti-inflammatory effects in various studies. This compound’s ability to modulate inflammatory pathways could be explored further to develop treatments for conditions characterized by inflammation .
Cardiovascular Drug Development
The pyridine component of the compound is structurally similar to many cardiovascular drugs. This similarity suggests potential applications in the development of new drugs for treating cardiovascular diseases, possibly by affecting vascular smooth muscle cells or cardiac myocytes .
Neuroprotective Effects
Indole compounds are known to have neuroprotective effects. This compound could be researched for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
The compound’s structure indicates potential for enzyme inhibition, which is a common strategy in drug development. For example, it could be designed to inhibit enzymes like aldosterone synthase, which is involved in blood pressure regulation .
Eigenschaften
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-15(13-7-2-3-8-14(13)20-11)16(21)17(22)19-10-12-6-4-5-9-18-12/h2-9,20H,10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKLSUHKOPJUDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

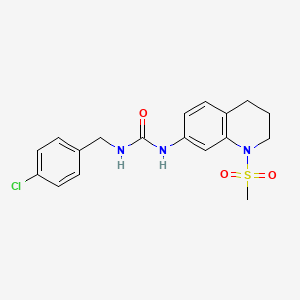
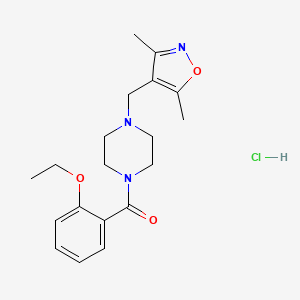
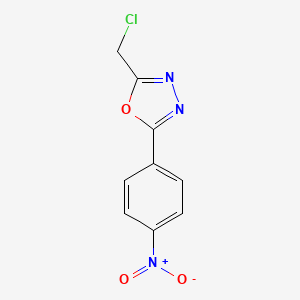
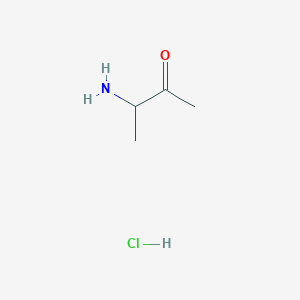
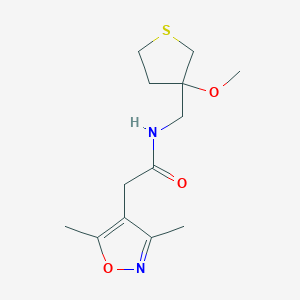
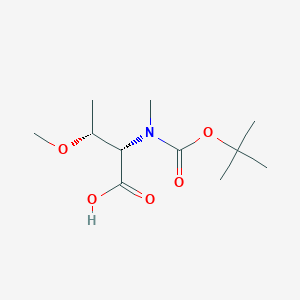
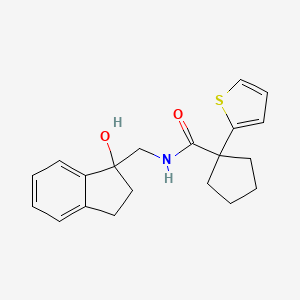
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)
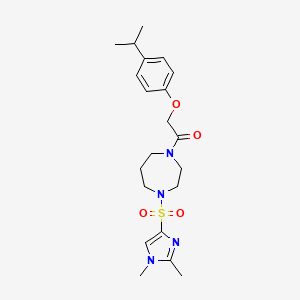
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)
